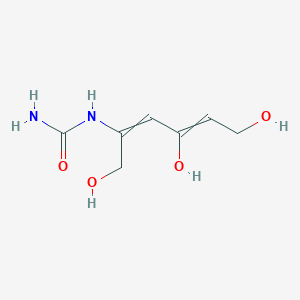
N-(1,4,6-Trihydroxyhexa-2,4-dien-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,4,6-Trihydroxyhexa-2,4-dien-2-yl)urea is a compound with a unique structure characterized by three hydroxyl groups and a urea moiety attached to a hexa-dienyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4,6-Trihydroxyhexa-2,4-dien-2-yl)urea typically involves the reaction of a suitable precursor with urea under specific conditions. One common method involves the use of a hexa-dienyl precursor, which is reacted with urea in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.
化学反応の分析
Types of Reactions
N-(1,4,6-Trihydroxyhexa-2,4-dien-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
N-(1,4,6-Trihydroxyhexa-2,4-dien-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(1,4,6-Trihydroxyhexa-2,4-dien-2-yl)urea involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of their activity. The urea moiety can also interact with proteins, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
- N-(1,3-Dihydroxytrideca-4,8-dien-2-yl)tricosanamide
- N-(3,6-Dioxo-cyclohexa-1,4-dienyl)-acetamide
- N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas
Uniqueness
N-(1,4,6-Trihydroxyhexa-2,4-dien-2-yl)urea is unique due to its specific arrangement of hydroxyl groups and the presence of a urea moiety. This structure allows for distinct interactions with biological molecules, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
629649-07-6 |
|---|---|
分子式 |
C7H12N2O4 |
分子量 |
188.18 g/mol |
IUPAC名 |
1,4,6-trihydroxyhexa-2,4-dien-2-ylurea |
InChI |
InChI=1S/C7H12N2O4/c8-7(13)9-5(4-11)3-6(12)1-2-10/h1,3,10-12H,2,4H2,(H3,8,9,13) |
InChIキー |
MWKKZKLBJPNZML-UHFFFAOYSA-N |
正規SMILES |
C(C=C(C=C(CO)NC(=O)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


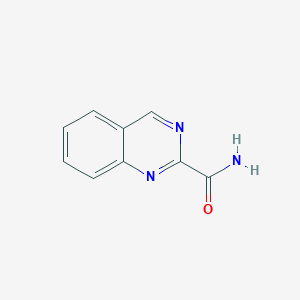
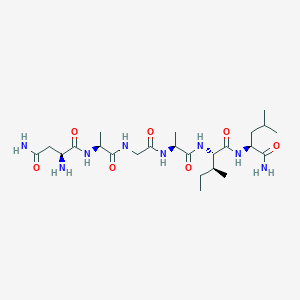
![1-Pyrrolidineethanamine, N-[(2-chlorophenyl)methyl]-](/img/structure/B14221098.png)
![5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14221099.png)
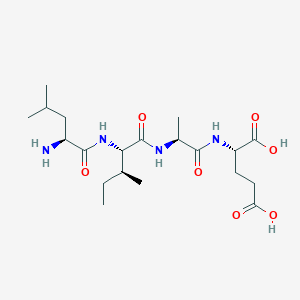
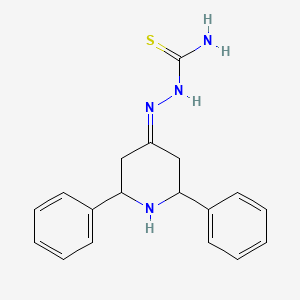
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-dithiolane)](/img/structure/B14221106.png)
![1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole](/img/structure/B14221122.png)

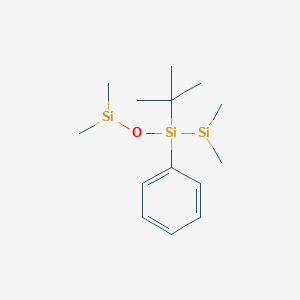

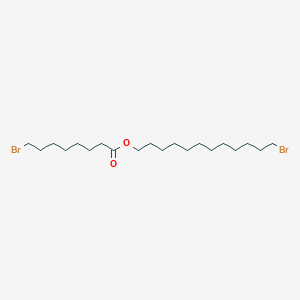
![6-Ethyl-3-{[(pyridin-4-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14221167.png)
![7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14221173.png)
